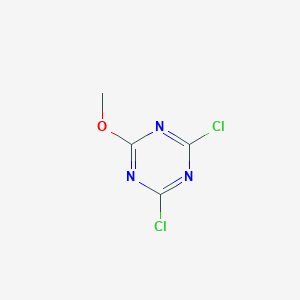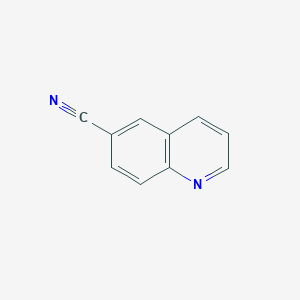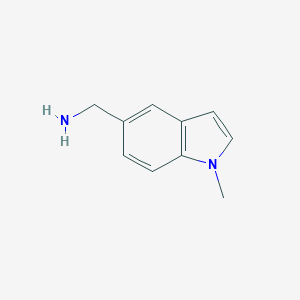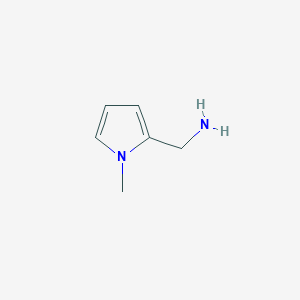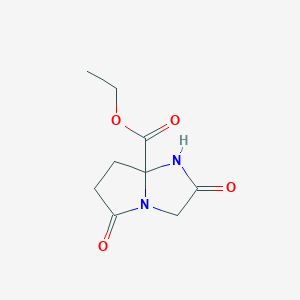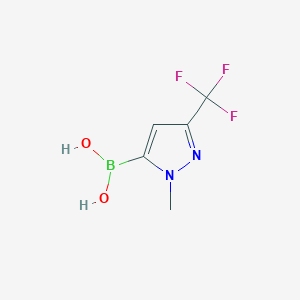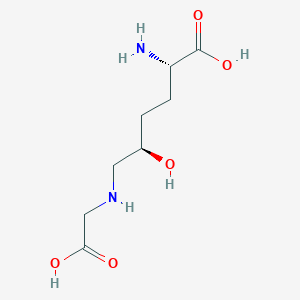
N(epsilon)-(Carboxymethyl)hydroxylysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(epsilon)-(Carboxymethyl)hydroxylysine (CML) is a post-translational modification of proteins that occurs due to the reaction of lysine residues with reducing sugars. CML is a biomarker for oxidative stress, and its levels are increased in various diseases, including diabetes, cancer, and cardiovascular diseases. In recent years, CML has gained significant attention due to its potential role in the pathogenesis of these diseases.
作用機序
N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress by generating reactive oxygen species (ROS) and inhibiting antioxidant enzymes. N(epsilon)-(Carboxymethyl)hydroxylysine also activates various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis. N(epsilon)-(Carboxymethyl)hydroxylysine modulates gene expression by binding to specific receptors, such as RAGE (receptor for advanced glycation end-products) and CD36, which activate downstream signaling pathways.
生化学的および生理学的効果
N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to have various biochemical and physiological effects. N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress, inflammation, and apoptosis in various cell types. N(epsilon)-(Carboxymethyl)hydroxylysine also modulates gene expression, cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to impair insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. N(epsilon)-(Carboxymethyl)hydroxylysine also promotes endothelial dysfunction and atherosclerosis by inducing oxidative stress and inflammation in endothelial cells.
実験室実験の利点と制限
N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins are used in laboratory experiments to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on various cell types and signaling pathways. The advantages of using N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins include the ability to mimic the effects of N(epsilon)-(Carboxymethyl)hydroxylysine in vivo, and the ability to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on specific proteins and signaling pathways. The limitations of using N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins include the potential for non-specific modifications and the difficulty in producing large quantities of N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins.
将来の方向性
Future research on N(epsilon)-(Carboxymethyl)hydroxylysine should focus on the development of N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies for the treatment of various diseases, including diabetes, cancer, and cardiovascular diseases. The development of specific inhibitors of N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins and receptors, such as RAGE and CD36, could provide new therapeutic options for these diseases. Future research should also focus on the identification of new biomarkers for oxidative stress and the development of new methods for the detection of N(epsilon)-(Carboxymethyl)hydroxylysine in biological samples. Finally, future research should focus on the role of N(epsilon)-(Carboxymethyl)hydroxylysine in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N(epsilon)-(Carboxymethyl)hydroxylysine is a post-translational modification of proteins that is formed due to the reaction of lysine residues with reducing sugars. N(epsilon)-(Carboxymethyl)hydroxylysine has gained significant attention due to its potential role in the pathogenesis of various diseases, including diabetes, cancer, and cardiovascular diseases. N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress, inflammation, and apoptosis in various cell types, and it modulates gene expression, cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins are used in laboratory experiments to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on various cell types and signaling pathways. Future research on N(epsilon)-(Carboxymethyl)hydroxylysine should focus on the development of N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies for the treatment of various diseases and the identification of new biomarkers for oxidative stress.
合成法
N(epsilon)-(Carboxymethyl)hydroxylysine is synthesized by the reaction of lysine residues with reducing sugars, such as glucose and fructose. This reaction is known as the Maillard reaction, and it results in the formation of advanced glycation end-products (AGEs), including N(epsilon)-(Carboxymethyl)hydroxylysine. N(epsilon)-(Carboxymethyl)hydroxylysine can also be synthesized chemically by reacting lysine with glyoxal or methylglyoxal. The chemical synthesis of N(epsilon)-(Carboxymethyl)hydroxylysine is used in laboratory experiments to produce N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins for research purposes.
科学的研究の応用
N(epsilon)-(Carboxymethyl)hydroxylysine has been extensively studied in various diseases, including diabetes, cancer, and cardiovascular diseases. N(epsilon)-(Carboxymethyl)hydroxylysine levels are increased in these diseases, and it is believed that N(epsilon)-(Carboxymethyl)hydroxylysine plays a role in the pathogenesis of these diseases. N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. N(epsilon)-(Carboxymethyl)hydroxylysine has also been shown to modulate the expression of genes involved in cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins have been used as biomarkers for oxidative stress in various diseases, and N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies are being developed for the treatment of these diseases.
特性
CAS番号 |
130985-18-1 |
|---|---|
製品名 |
N(epsilon)-(Carboxymethyl)hydroxylysine |
分子式 |
C8H16N2O5 |
分子量 |
220.22 g/mol |
IUPAC名 |
(2S,5R)-2-amino-6-(carboxymethylamino)-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C8H16N2O5/c9-6(8(14)15)2-1-5(11)3-10-4-7(12)13/h5-6,10-11H,1-4,9H2,(H,12,13)(H,14,15)/t5-,6+/m1/s1 |
InChIキー |
YKQYHBPXDAVALT-RITPCOANSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CNCC(=O)O)O |
SMILES |
C(CC(C(=O)O)N)C(CNCC(=O)O)O |
正規SMILES |
C(CC(C(=O)O)N)C(CNCC(=O)O)O |
同義語 |
CMhL N(epsilon)-(carboxymethyl)hydroxylysine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



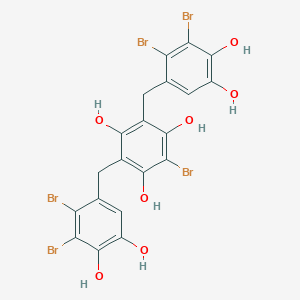
![N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B150807.png)
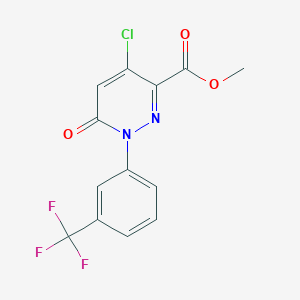
![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)
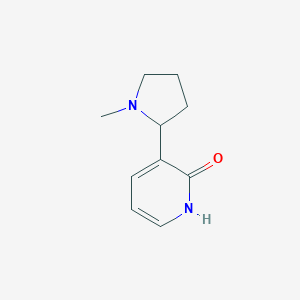
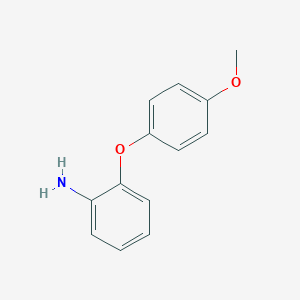
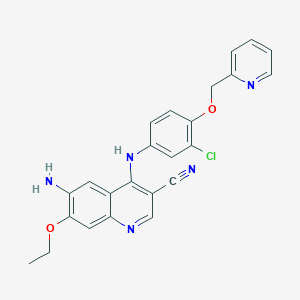
![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)
